1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(2,3-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative featuring a difluorophenyl substituent at the 1-position and a carbaldehyde group at the 4-position of the triazole ring.
Triazole carbaldehydes are pivotal intermediates in medicinal chemistry, particularly for synthesizing heterocyclic compounds via condensation or click chemistry . The fluorine atoms on the phenyl ring enhance electronic effects, influencing reactivity and interactions in biological systems .
Properties
IUPAC Name |
1-(2,3-difluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-7-2-1-3-8(9(7)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWCMPEDFOROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-difluorobenzyl azide with suitable alkyne derivatives through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of the triazole ring structure.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown potent antifungal and antibacterial activities.
Antifungal Activity
In a comparative study of various triazoles:
- MIC values against Candida albicans were reported as low as 0.0156 μg/mL for certain derivatives .
- The structure-activity relationship (SAR) analysis highlighted that the presence of fluorinated phenyl groups enhances antifungal efficacy.
Antibacterial Activity
Similar studies have demonstrated that triazole compounds can inhibit a range of bacterial strains:
- Compounds with MIC values ranging from 0.125 to 8 μg/mL were effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Anticancer Activity
The triazole scaffold has also been explored for anticancer properties. Certain derivatives have been identified as potential inhibitors of cancer cell proliferation:
- A study indicated that some triazole compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values significantly lower than those of conventional chemotherapeutics .
The biological activity of triazoles is often attributed to their ability to interact with enzyme targets and disrupt critical cellular processes:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair .
- Cell Membrane Disruption : Some studies suggest that triazoles may disrupt fungal cell membranes by altering membrane permeability .
Data Summary Table
| Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | 0.0156 μg/mL | |
| Antibacterial | Staphylococcus aureus | 0.125–8 μg/mL | |
| Anticancer | Various cancer cell lines | Varies |
Case Study 1: Antifungal Efficacy
A recent investigation evaluated a series of triazole derivatives against clinically relevant fungi. The study revealed that compounds similar to this compound exhibited enhanced activity compared to standard treatments like fluconazole.
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxicity of various triazole derivatives against breast cancer cells. The results indicated that specific substitutions on the triazole ring significantly improved anticancer activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound 1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been synthesized and evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the triazole ring can enhance antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer activities. Specifically, this compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Preliminary results indicate that the compound may induce apoptosis in certain cancer cell lines, suggesting a mechanism of action that warrants further exploration .
Material Science
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has shown promise in enhancing the thermal and mechanical properties of materials. The synthesis of polymers containing this compound has been reported to improve thermal stability and chemical resistance. These materials can be used in coatings and composites where durability is essential .
Nanomaterials
In nanotechnology, triazole compounds are being explored as ligands for metal nanoparticles. The functionalization of nanoparticles with this compound can enhance their catalytic properties and stability in various chemical reactions. This application highlights the versatility of triazoles in developing advanced materials with tailored functionalities .
Agricultural Chemistry
Pesticides and Herbicides
The potential of this compound as a pesticide or herbicide is under investigation. Its structural similarity to known agrochemicals suggests that it may possess herbicidal activity. Initial studies indicate that the compound can disrupt plant growth by inhibiting specific biochemical pathways .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of 1H-1,2,3-triazoles found that the incorporation of fluorine substituents significantly enhanced antimicrobial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 2: Cancer Cell Proliferation
In vitro assays revealed that this compound reduced the viability of MCF-7 breast cancer cells by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 3-fluorophenyl) generally exhibit higher synthetic yields (76–96%) compared to chlorinated analogs (e.g., 3,4-dichlorophenyl, 95% purity), likely due to milder reaction conditions for fluorinated precursors .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO$_2$, -F) enhance the electrophilicity of the carbaldehyde, facilitating subsequent nucleophilic additions. For example, 1-(2-nitrophenyl)-triazole-4-carbaldehyde reacts efficiently in Hantzsch reactions .
Structural and Spectroscopic Comparisons
- NMR Trends :
- Melting Points: Non-fluorinated derivatives (e.g., 1-(2,6-dimethylphenyl)-triazole-4-carbaldehyde) are solids (mp 92–94°C) , while fluorinated analogs often exist as oils, suggesting reduced crystallinity due to fluorine’s electronegativity .
Preparation Methods
Oxidation of (1-Aryl-1H-1,2,3-triazol-4-yl)methanol
A well-documented and efficient method for synthesizing 1-aryl-1H-1,2,3-triazole-4-carbaldehydes involves the oxidation of the corresponding (1-aryl-1H-1,2,3-triazol-4-yl)methanol precursor. This approach is applicable to the difluorophenyl derivative by starting from (1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanol.
-
- Oxidizing agent: Manganese(IV) oxide (MnO2)
- Solvent: Dichloromethane (DCM)
- Temperature: Ambient (around 20°C)
- Reaction time: Overnight stirring
-
- MnO2 is added to a stirred solution of the (1-aryl-1H-1,2,3-triazol-4-yl)methanol in DCM.
- The mixture is stirred at room temperature overnight.
- The reaction mixture is filtered through a celite bed to remove MnO2.
- The filtrate is concentrated under reduced pressure to yield the aldehyde product.
| Parameter | Details |
|---|---|
| Starting material | (1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanol |
| Oxidizing agent | Manganese(IV) oxide (MnO2) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 20°C (room temperature) |
| Reaction time | Overnight (approx. 12-16 hours) |
| Work-up | Filtration over celite, concentration under reduced pressure |
| Expected yield | ~99% (based on analogous phenyl compound) |
Multicomponent One-Pot Synthesis via HFIP-Mediated Reaction
A recent advancement in the synthesis of 1,2,3-triazoles involves a metal-free, one-pot multicomponent reaction using aldehydes, nitroalkanes, and sodium azide in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent and hydrogen bond donor.
-
- Metal-free conditions, avoiding transition metal catalysts.
- One-pot formation of the triazole ring with aldehyde functionality.
- Mild conditions with operational simplicity.
- Broad substrate scope including aryl aldehydes, potentially including 2,3-difluorobenzaldehyde derivatives.
- High regioselectivity and yields.
-
- Aldehyde + Nitroalkane + Sodium azide → 1-aryl-1H-1,2,3-triazole-4-carbaldehyde
-
- Avoids pre-synthesis of triazolylmethanol intermediates.
- Facilitates gram-scale synthesis.
- Suitable for functionalized aryl groups like 2,3-difluorophenyl.
-
- Solvent: HFIP
- Temperature: Mild, often room temperature to moderate heating
- Time: Several hours depending on substrate
This method has been demonstrated for various aryl aldehydes and triazoles, suggesting its applicability to the target compound.
| Parameter | Details |
|---|---|
| Starting materials | 2,3-Difluorobenzaldehyde, nitroalkane, sodium azide |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Temperature | Room temperature to moderate heating |
| Reaction time | Several hours (variable) |
| Catalyst | None (metal-free) |
| Yield | High (reported for analogues) |
Alternative Synthetic Routes and Considerations
Cyclization Approaches:
While less directly related to the target compound, literature on fused 1,2,3-triazole derivatives suggests cyclization methods involving heterocyclic diamines and dicarbonyl compounds or hydrazine hydrate reactions. These methods are more relevant to fused ring systems rather than simple aryl-substituted triazole aldehydes.Substrate Availability:
The key starting materials such as 2,3-difluorophenyl azides or 2,3-difluorobenzaldehyde are commercially available or can be synthesized via standard halogenation and azidation protocols, facilitating the preparation of the target compound.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Scalability |
|---|---|---|---|---|
| Oxidation of Triazolylmethanol | High yield, simple work-up, well-established | Requires pre-synthesis of methanol precursor | ~99% | Good (reported gram scale) |
| HFIP-Mediated One-Pot Synthesis | Metal-free, operationally simple, broad scope | May require optimization for difluorophenyl substrates | High | Excellent (gram scale demonstrated) |
| Cyclization of Diamines | Useful for fused triazole derivatives | Less applicable to simple aryl triazole aldehydes | Moderate | Moderate |
Summary of Research Findings
The oxidation of (1-aryl-1H-1,2,3-triazol-4-yl)methanol using MnO2 in DCM is a robust and high-yielding method suitable for preparing 1-(2,3-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, as demonstrated by analogous phenyl compounds.
The HFIP-mediated multicomponent reaction offers a novel, metal-free, one-pot synthesis route that can potentially streamline the preparation of the target compound, with advantages in operational simplicity and scalability.
Alternative methods involving cyclization are less directly relevant but may be useful for related fused heterocyclic systems.
Q & A
Q. Advanced
- DFT calculations : Model electrophilicity (Fukui indices) to predict nucleophilic attack sites .
- Molecular docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase) to guide structural modifications .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
How does the 2,3-difluorophenyl group influence electronic properties compared to mono-fluorinated analogs?
Q. Advanced
- Electron-withdrawing effect : Dual fluorine atoms increase ring electron deficiency, enhancing aldehyde electrophilicity (evidenced by 19F NMR chemical shifts) .
- Steric effects : Ortho-fluorine creates steric hindrance, potentially reducing π-π stacking in enzyme active sites .
What analytical methods are recommended for profiling stability under varying pH and temperature?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then analyze via HPLC-DAD .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) for storage guidelines .
How do structural modifications (e.g., replacing aldehyde with carboxylic acid) affect pharmacological profiles?
Q. Advanced
- Carboxylic acid analogs : Lower logP values reduce cell permeability but improve solubility for parenteral formulations .
- Methanol derivatives : Alcohol groups may form hydrogen bonds with targets, altering selectivity (e.g., anti-inflammatory vs. anticancer activity) .
What strategies mitigate genotoxic risks in derivatives of this compound?
Q. Advanced
- Impurity profiling : Use LC-MS/MS to detect and quantify genotoxic precursors (e.g., epoxypropyl intermediates) .
- Structural alerts : Screen for Michael acceptors or DNA-reactive motifs using software like Derek Nexus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
